1,2-Dihydrovomilenine
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Overview
Description
1,2-dihydrovomilenine is an indole alkaloid obtained by selective hydrogenation of the 1,2-position of vomilenine. It is an indole alkaloid and a hemiaminal. It derives from a vomilenine.
Scientific Research Applications
Enzymatic Role in Alkaloid Biosynthesis
1,2-Dihydrovomilenine is a key intermediate in the biosynthesis of certain alkaloids. It is specifically converted into 17-O-acetylnorajmaline, a precursor of the antiarrhythmic alkaloid ajmaline found in Rauvolfia species. This conversion is catalyzed by the enzyme this compound reductase, indicating the compound's significance in medicinal alkaloid synthesis (Gao, Schumann, & Stöckigt, 2002).
Role in Vomilenine Reduction
Vomilenine reductase, another enzyme identified in Rauvolfia serpentina cell cultures, catalyzes the reduction of vomilenine to 2beta(R)-1,2-dihydrovomilenine. This process is integral to the biosynthesis of ajmaline, highlighting this compound's pivotal role in this biochemical pathway (Schumann, Gao, & Stöckigt, 2002).
Chemical Synthesis and Pharmaceutical Applications
This compound is part of important synthetic pathways for pharmaceuticals and natural products. For instance, TiCl3-mediated synthesis of indolenines, crucial in various biologically active compounds, involves the formation of this compound related structures (Delayre, Piemontesi, Wang, & Zhu, 2020).
Potential in Cancer Therapy
Compounds derived from Rauwolfia serpentina, including this compound, are being explored for their binding and inhibition of PARP-1, a target in cancer therapy. This research positions this compound as a candidate for developing new anticancer drugs (Abuzenadah et al., 2022).
Role in Chemiluminescence and Bioluminescence
This compound-related compounds, like 1,2-dioxetanes, are used in chemiluminescent assays. These assays are crucial in gene expression studies and have applications in biomedical and pharmaceutical research, showcasing the compound's utility in sensitive and quantitative detection methods (Olesen et al., 2000).
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(1R,9R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-20,22,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,18-,19+,20+,21+/m0/s1 |
InChI Key |
DRMGJVPVCAJMDJ-OEJJZAABSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4 |
Canonical SMILES |
CC=C1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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